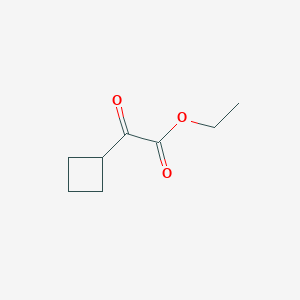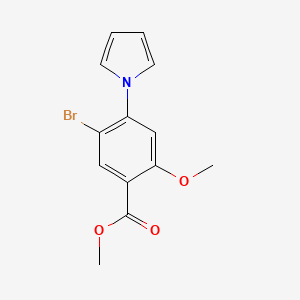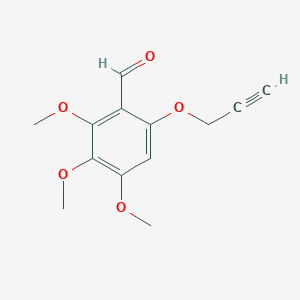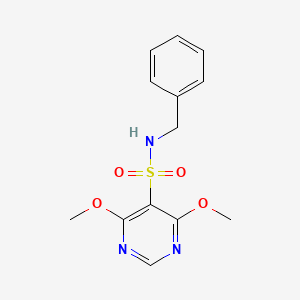![molecular formula C18H23N3O B3159179 6'-Methoxy-2',3',4',9'-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1'-pyrido[3,4-b]indole] CAS No. 861207-95-6](/img/structure/B3159179.png)
6'-Methoxy-2',3',4',9'-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1'-pyrido[3,4-b]indole]
描述
6'-Methoxy-2',3',4',9'-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1'-pyrido[3,4-b]indole] is a useful research compound. Its molecular formula is C18H23N3O and its molecular weight is 297.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6'-Methoxy-2',3',4',9'-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1'-pyrido[3,4-b]indole] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6'-Methoxy-2',3',4',9'-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1'-pyrido[3,4-b]indole] including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is the 5-hydroxytryptamine (5-HT) uptake system . This system plays a crucial role in the regulation of serotonin levels in the brain, which is involved in mood regulation and other neurological processes .
Mode of Action
The compound acts as an inhibitor of the 5-HT uptake system This leads to enhanced serotonin signaling .
Biochemical Pathways
The compound’s action on the 5-HT uptake system affects the serotonergic pathways in the brain . These pathways are involved in a variety of physiological processes, including mood regulation, sleep, and appetite, among others .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its absorption rate, metabolic stability, and its ability to cross the blood-brain barrier .
Result of Action
The inhibition of the 5-HT uptake system by this compound leads to an increase in serotonin levels in the synaptic cleft . This results in enhanced serotonergic signaling, which can have various effects at the molecular and cellular levels, depending on the specific neuronal circuits involved . For instance, it has been reported to exert antidepressant-like behavioral effects in rats .
Action Environment
Environmental factors such as the physiological state of the individual, the presence of other neurotransmitters or drugs, and genetic factors can influence the compound’s action, efficacy, and stability . For example, the presence of certain enzymes could affect the metabolism of the compound, thereby influencing its bioavailability and pharmacological effects .
生化分析
Biochemical Properties
6’-Methoxy-2’,3’,4’,9’-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1’-pyrido[3,4-b]indole] plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors . These interactions are primarily through binding, which can influence the receptor’s activity and downstream signaling pathways.
Cellular Effects
The effects of 6’-Methoxy-2’,3’,4’,9’-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1’-pyrido[3,4-b]indole] on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonin receptors can lead to changes in intracellular calcium levels, which in turn affects various cellular processes .
Molecular Mechanism
At the molecular level, 6’-Methoxy-2’,3’,4’,9’-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1’-pyrido[3,4-b]indole] exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist at serotonin receptors, leading to either activation or inhibition of these receptors. This modulation can result in changes in gene expression and enzyme activity, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6’-Methoxy-2’,3’,4’,9’-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1’-pyrido[3,4-b]indole] can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under controlled conditions, but its activity can diminish over extended periods .
Dosage Effects in Animal Models
The effects of 6’-Methoxy-2’,3’,4’,9’-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1’-pyrido[3,4-b]indole] vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, high doses have been associated with neurotoxicity and other adverse outcomes .
Metabolic Pathways
6’-Methoxy-2’,3’,4’,9’-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1’-pyrido[3,4-b]indole] is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 6’-Methoxy-2’,3’,4’,9’-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1’-pyrido[3,4-b]indole] is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 6’-Methoxy-2’,3’,4’,9’-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1’-pyrido[3,4-b]indole] is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localizations can enhance or inhibit its function, depending on the cellular context .
属性
IUPAC Name |
6'-methoxyspiro[1-azabicyclo[2.2.2]octane-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-22-13-2-3-16-15(10-13)14-4-7-19-18(17(14)20-16)11-21-8-5-12(18)6-9-21/h2-3,10,12,19-20H,4-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAMKPIFLTXWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC34CN5CCC4CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-fluorobenzoate](/img/structure/B3159097.png)
![N-benzoyl-N'-[3-(dimethylamino)phenyl]thiourea](/img/structure/B3159103.png)
![2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine](/img/structure/B3159111.png)
![3-[2-Methyl-1-(phenylsulfonyl)propyl]-1,3-oxazolan-2-one](/img/structure/B3159119.png)
![4-pentyl-N'-{(E)-[4-(2-pyrimidinyloxy)phenyl]methylidene}cyclohexanecarbohydrazide](/img/structure/B3159124.png)
![[3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol](/img/structure/B3159131.png)


![7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B3159161.png)
![4-(2-hydroxyethyl)-5-methyl-2-phenyl-1-{[2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]sulfonyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3159171.png)

![2-[(2-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B3159194.png)
![propyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B3159198.png)

